

Physicochemical properties of 2'-Hydroxy-5'nitroacetophenone

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Compound of Interest

Compound Name: 2'-Hydroxy-5'-nitroacetophenone

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2'-Hydroxy-5'-nitroacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Hydroxy-5'-nitroacetophenone is an organic compound that serves as a significant building block in the synthesis of various chemical entities, including dyes, pharmaceuticals, and other organic intermediates.[1][2] Its molecular structure, featuring a hydroxyl group, a nitro group, and an acetophenone core, imparts a unique reactivity profile that is leveraged in diverse chemical transformations. This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols for their determination, and relevant synthesis and analysis workflows for **2'-Hydroxy-5'-nitroacetophenone**.

Physicochemical Properties

The fundamental physicochemical properties of **2'-Hydroxy-5'-nitroacetophenone** are summarized in the table below. These parameters are crucial for its handling, characterization, and application in chemical synthesis and drug development.



Property	Value	Reference
Molecular Formula	C8H7NO4	[1][3][4]
Molecular Weight	181.15 g/mol	[1][3]
Melting Point	100-104 °C	[1][3]
Boiling Point (Predicted)	285.5 ± 25.0 °C	[1][3]
Density (Predicted)	1.380 ± 0.06 g/cm ³	[1][3]
pKa (Predicted)	7.27 ± 0.22	[1]
Solubility	Slightly soluble in Methanol (when heated). Insoluble in water. Soluble in alcohols, ethers, and other organic solvents.	[1]
Appearance	Yellow crystalline or powdered solid.[1]	[1]
CAS Number	1450-76-6	[1][3][4]

Spectral Data

Spectral analysis is essential for the structural elucidation and purity assessment of 2'-Hydroxy-5'-nitroacetophenone.

Spectral Data Type	Key Features	Reference
¹³ C NMR (in Chloroform-d)	Chemical shifts are available in spectral databases.	[5]
InChI	InChI=1S/C8H7NO4/c1- 5(10)7-4-6(9(12)13)2-3- 8(7)11/h2-4,11H,1H3	[3][6]
SMILES	CC(=O)c1cc(ccc1O) INVALID-LINK=O	[7]



Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental protocols. Below are methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity.[8][9]

Principle: The temperature at which a solid transitions to a liquid is its melting point. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, while impurities can depress and broaden this range.[8]

Procedure:

- Sample Preparation: A small amount of the dry, powdered 2'-Hydroxy-5'nitroacetophenone is packed into a capillary tube (sealed at one end) to a height of 1-2
 mm.[10][11]
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube, alongside a thermometer.[8][10]
- Heating: The sample is heated slowly, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point.[8][11]
- Observation: The temperatures at which the solid first begins to melt and when it becomes completely liquid are recorded. This range is the melting point.[8][9]

Solubility Determination (HPLC Method)

High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying the solubility of a compound.[12][13]

Principle: A saturated solution of the compound is prepared, and after separating the undissolved solid, the concentration of the dissolved compound in the supernatant is determined by HPLC analysis against a standard calibration curve.[13][14]

Procedure:



- Preparation of Saturated Solution: An excess amount of 2'-Hydroxy-5'-nitroacetophenone
 is added to a specific solvent (e.g., methanol, water) in a vial.[13]
- Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient time (e.g., several hours) to ensure equilibrium is reached.[13][14]
- Phase Separation: The undissolved solid is separated from the liquid phase by centrifugation
 or filtration. This step is critical to prevent overestimation of solubility.[14][15]
- Sample Analysis: The clear supernatant is carefully sampled, diluted if necessary, and injected into an HPLC system.[12][13]
- Quantification: The concentration is calculated by comparing the peak area of the sample to a calibration curve generated from standard solutions of known concentrations.[12]

Visualizations: Workflows and Pathways

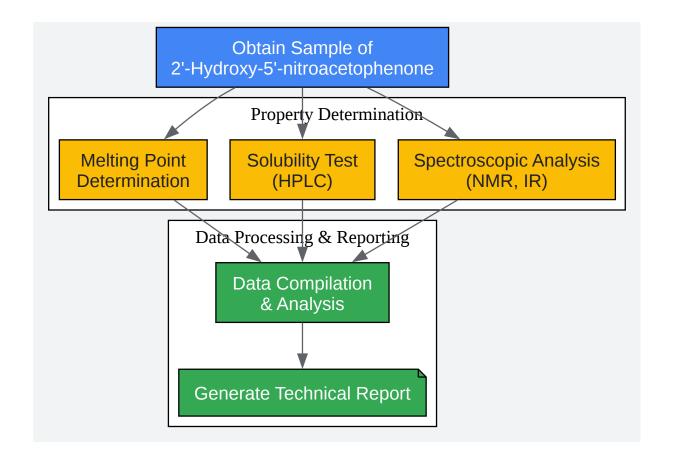
Diagrams are provided below to illustrate key experimental and synthetic processes related to **2'-Hydroxy-5'-nitroacetophenone**.



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Caption: Workflow for the synthesis and characterization of **2'-Hydroxy-5'-nitroacetophenone**.





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Caption: Standard analytical workflow for characterizing a chemical sample.

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